molecular formula C8H7N3O2 B1387826 [3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 857653-94-2

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1387826
M. Wt: 177.16 g/mol
InChI Key: ZINMZWYBMIZQEP-UHFFFAOYSA-N
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Description

“[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol” is a compound that contains a pyridine and an oxadiazole ring . Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . A series of substituted pyridinyl 1, 3, 4 oxadiazole derivatives were synthesized from Schiff bases of nicotinic acid derivatives through chlorination followed by reaction with hydrazine hydrate and with the use of various aldehydes .


Molecular Structure Analysis

Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole . Amongst the isomers, the greatest interest is involved with 1,3,4-oxadiazoles .


Chemical Reactions Analysis

A photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported . Overall, two substrates undergo C–H functionalization to form a new C (sp 2 )–C (sp 3) bond .

Future Directions

The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . It is anticipated that myriad new pharmaceuticals containing the two heterocycles will be available in the forthcoming decade . This suggests that “[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINMZWYBMIZQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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